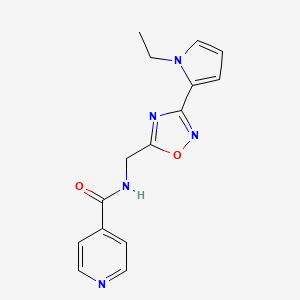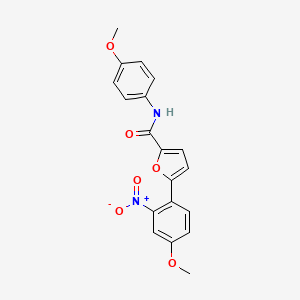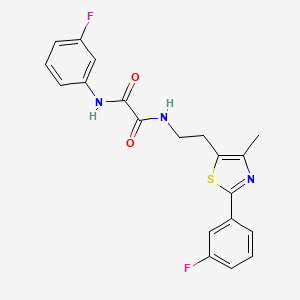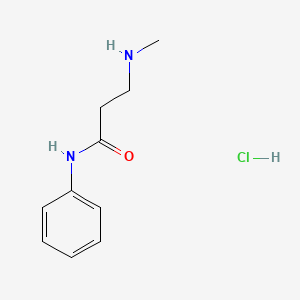
4-chloro-3-pyrrolidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-3-pyrrolidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide” is a chemical compound that has gained significant attention in the scientific community due to its varied applications in research and industry. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
1. Kinase Inhibition and Cancer Therapy
The structurally related compound, N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), has been identified as a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This compound demonstrated efficacy in human lung and colon carcinoma xenograft models, highlighting its potential in cancer therapy (R. Borzilleri et al., 2006).
2. Antimicrobial Activity
Research on benzothiophene derivatives, similar in structure to the compound , revealed their potential in antimicrobial applications. These compounds exhibited notable antibacterial and antifungal activity, suggesting their relevance in developing new antimicrobial agents (G. Naganagowda & A. Petsom, 2011).
3. RET Kinase Inhibition
A series of 4-chloro-benzamides derivatives, including compounds with a substituted five-membered heteroaryl ring, were designed and synthesized as RET kinase inhibitors for cancer therapy. These compounds, especially those containing 1,2,4-oxadiazole, showed significant inhibition of RET kinase activity, indicating their potential in cancer treatment (Mei Han et al., 2016).
4. Selective Sensing Material
N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide, a structurally similar compound, was used in a PVC membrane to construct a new chromium ion selective electrode. This electrode demonstrated high selectivity and stability, making it a promising tool for trace metal detection in various samples (L. Hajiaghababaei et al., 2016).
5. Antitumor Studies
Research involving pyridine thiazole derivatives has shown promising results in antitumor studies. Complexes of these derivatives demonstrated significant cytotoxicity against various human cancer cell lines, indicating their potential as effective antitumor agents (Zou Xun-Zhong et al., 2020).
Safety And Hazards
Future Directions
The future directions for this compound could involve further development and evaluation of its potential applications. The molecular interactions of related derivatised conjugates in docking studies reveal their suitability for further development . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
4-chloro-3-pyrrolidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c15-11-4-3-10(13(19)17-14-16-5-8-22-14)9-12(11)23(20,21)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEMAYAZXXBPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-pyrrolidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorobenzyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2567440.png)



![1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2567447.png)



![benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate](/img/structure/B2567454.png)


![7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one](/img/structure/B2567460.png)
![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2567462.png)
![Methyl (E)-4-[[(2R,3S)-1-methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2567463.png)